4-(1-Methylene-propyl)-morpholine
Description
4-(1-Methylethyl)morpholine, commonly referred to as 4-Isopropylmorpholine, is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₅NO and an average molecular mass of 129.203 g/mol . Its structure consists of a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) substituted with an isopropyl group (–CH(CH₃)₂) at the nitrogen position. Key identifiers include:
- CAS Registry Number: 1004-14-4
- ChemSpider ID: 66625
- Synonyms: 4-Isopropylmorpholin, N-Isopropylmorpholine, 4-(Propan-2-yl)morpholine .
This compound is primarily utilized as a chemical intermediate in organic synthesis and industrial applications due to its basicity and solubility in polar solvents .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-but-1-en-2-ylmorpholine |
InChI |
InChI=1S/C8H15NO/c1-3-8(2)9-4-6-10-7-5-9/h2-7H2,1H3 |
InChI Key |
MAWVJNNUSIQSRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)N1CCOCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Group and Reactivity
The functional group attached to the morpholine nitrogen significantly influences reactivity and applications. Below is a comparative analysis:
Physicochemical Properties
- Boiling Points: 4-(3-Aminopropyl)morpholine exhibits a higher boiling point (224.5°C) than 4-Isopropylmorpholine due to hydrogen bonding from the amine group .
- Solubility: The aminopropyl derivative is water-soluble, whereas 4-Isopropylmorpholine is more soluble in organic solvents .
- Reactivity: The chloropropyl analogue (C₇H₁₄ClNO) is highly reactive in nucleophilic substitution reactions, unlike the inert isopropyl derivative .
Key Research Findings
- Steric Effects : Bulky substituents (e.g., tert-butylphenyl in 4-{2-[(4-tert-butylphenyl)methyl]propyl}-2,6-dimethylmorpholine) reduce reaction rates in catalytic processes but enhance binding specificity in drug design .
- Toxicity: Aminopropyl derivatives exhibit higher tissue irritation compared to alkyl-substituted morpholines, necessitating careful handling .
- Thermal Stability : Halogenated morpholines (e.g., 4-(2-Chloro-3-ethoxypropyl)morpholine) decompose at elevated temperatures, limiting their use in high-temperature reactions .
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